molecular formula C10H20O B1140440 2-Methyl-6-methyleneoctan-2-ol CAS No. 53219-21-9

2-Methyl-6-methyleneoctan-2-ol

Cat. No.: B1140440
CAS No.: 53219-21-9
M. Wt: 156.27
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-6-methyleneoctan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methyl-6-methyleneoctanal with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions . The reaction typically takes place in an organic solvent like ethanol or methanol at room temperature, resulting in the reduction of the aldehyde group to an alcohol group.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding aldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-methyleneoctan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 2-Methyl-6-methyleneoctan-2-one or 2-Methyl-6-methyleneoctanoic acid.

    Reduction: 2-Methyl-6-methyleneoctanol.

    Substitution: 2-Methyl-6-methyleneoctyl chloride or bromide.

Mechanism of Action

The mechanism of action of 2-Methyl-6-methyleneoctan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

2-Methyl-6-methyleneoctan-2-ol can be compared with other similar compounds, such as:

    2-Octanol: Similar in structure but lacks the methylene group.

    2-Methyl-6-methyleneheptan-2-ol: Similar but with a shorter carbon chain.

    Dihydro myrcenol: Similar but with different functional groups.

Uniqueness

The presence of both a methylene group and a methyl group in this compound makes it unique compared to its analogs.

Properties

IUPAC Name

2-methyl-6-methylideneoctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h11H,2,5-8H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOATZOQREKBJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171662
Record name 2-Methyl-6-methyleneoctan-2-ol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18479-59-9, 53219-21-9
Record name 2-Methyl-6-methylene-2-octanol
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Record name 2-Methyl-6-methylene-2-octanol
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Record name 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv.
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Record name 2-Methyl-6-methyleneoctan-2-ol
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Record name 2-methyl-6-methyleneoctan-2-ol
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Record name 2-methyl-6-methyleneoct-7-en-2-ol, dihydro derivative
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Record name 2-METHYL-6-METHYLENE-2-OCTANOL
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